molecular formula C11H16BrO4P B13689577 Diethyl (4-Bromo-2-methoxyphenyl)phosphonate

Diethyl (4-Bromo-2-methoxyphenyl)phosphonate

Cat. No.: B13689577
M. Wt: 323.12 g/mol
InChI Key: KKFCUIJMZVXOAR-UHFFFAOYSA-N
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Description

Diethyl (4-Bromo-2-methoxyphenyl)phosphonate is an organophosphorus compound characterized by a phosphonate group (-PO(OR)₂) attached to a substituted aromatic ring. The molecule features a 4-bromo-2-methoxyphenyl moiety, where the bromine atom at the para position and the methoxy group at the ortho position influence its electronic and steric properties. These substituents enhance its utility in organic synthesis, particularly in cross-coupling reactions and as a precursor for bioactive molecules . The diethyl ester groups contribute to its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H16BrO4P

Molecular Weight

323.12 g/mol

IUPAC Name

4-bromo-1-diethoxyphosphoryl-2-methoxybenzene

InChI

InChI=1S/C11H16BrO4P/c1-4-15-17(13,16-5-2)11-7-6-9(12)8-10(11)14-3/h6-8H,4-5H2,1-3H3

InChI Key

KKFCUIJMZVXOAR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)Br)OC)OCC

Origin of Product

United States

Preparation Methods

Synthesis via Michaelis–Arbuzov Reaction

The most common and robust method to prepare aryl phosphonates like this compound is the Michaelis–Arbuzov reaction, which involves nucleophilic substitution of an aryl bromide with triethyl phosphite.

  • Starting Material: 4-bromo-2-methoxybromobenzene or 4-bromo-2-methoxybenzyl bromide
  • Reagent: Triethyl phosphite (P(OEt)3)
  • Conditions: Heating under reflux, typically 100–160 °C for several hours (e.g., 4 hours)
  • Mechanism: The triethyl phosphite attacks the aryl bromide, displacing bromide and forming the diethyl phosphonate ester. Excess triethyl phosphite is distilled off post-reaction.
  • Yield: High yields reported (up to 98.5% in similar systems)
  • Example: A closely related synthesis uses 4-bromobenzyl bromide reacting with triethyl phosphite under reflux to yield (4-bromobenzyl) diethyl phosphonate, which can be adapted for the methoxy-substituted analog.

Stepwise Synthesis with Functional Group Introduction

In some synthetic routes, the phosphonate group is introduced after or before the installation of other substituents such as methoxy or bromo groups, depending on the stability and reactivity of intermediates.

  • Step 1: Preparation of 4-bromo-2-methoxybenzyl bromide or equivalent intermediate by bromination and methylation of phenolic precursors.
  • Step 2: Reaction of the brominated intermediate with triethyl phosphite under reflux to form the diethyl phosphonate.
  • Step 3: Purification by extraction, washing to neutrality, and solvent removal to isolate the pure phosphonate ester.

Alternative Catalytic Methods

While the classical Michaelis–Arbuzov reaction remains dominant, palladium-catalyzed cross-coupling reactions (e.g., Hirao coupling) can also be employed to prepare aryl phosphonates from aryl halides and dialkyl phosphites under milder conditions.

  • Catalysts: Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 with appropriate ligands
  • Solvents: Mixtures such as dioxane/water or N,N-dimethylformamide/water
  • Conditions: Heating at 80–110 °C under inert atmosphere for several hours
  • Advantages: Milder reaction conditions, potentially higher selectivity, and compatibility with sensitive functional groups
  • Example: Preparation of related bromo-substituted phosphonates via palladium catalysis has been reported with yields around 90%.

Experimental Data and Reaction Parameters

Step Reactants & Reagents Conditions Yield (%) Notes
1 4-bromo-2-methoxybenzyl bromide + triethyl phosphite Reflux at 100–160 °C for 4 h ~98.5 Excess triethyl phosphite distilled off
2 Crude phosphonate intermediate dissolved in THF + base (e.g., potassium tert-butoxide) + aldehyde (if further functionalization) Stirring at -10 to 50 °C for 1–3 h Variable Hydrolysis and extraction follow
3 Pd catalyst + aryl bromide + dialkyl phosphite + base 80–110 °C under N2 for 4–20 h ~90 Alternative catalytic method

Notes on Purification and Characterization

  • After reaction completion, the mixture is typically hydrolyzed and extracted with organic solvents such as petroleum ether or toluene.
  • The organic layer is washed to neutral pH, dried, and solvent is removed under reduced pressure.
  • Purification may involve recrystallization or column chromatography.
  • Characterization includes NMR (1H, 13C, 31P), mass spectrometry, and melting point determination to confirm structure and purity.

Summary and Recommendations

  • The Michaelis–Arbuzov reaction remains the most straightforward and high-yielding method for preparing this compound, using 4-bromo-2-methoxybenzyl bromide and triethyl phosphite under reflux conditions.
  • Palladium-catalyzed cross-coupling methods offer an alternative for milder conditions and potentially better functional group tolerance.
  • Reaction parameters such as temperature, molar ratios, and reaction time are critical for optimizing yield and purity.
  • Proper workup and purification steps ensure isolation of high-quality product suitable for further synthetic applications.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (NAS) under specific conditions, while the methoxy group can participate in demethylation or displacement reactions.

Key reactions:

  • Bromine substitution:
    Reacts with amines (e.g., aniline) at 80–100°C in DMF with K₂CO₃ as a base, yielding arylaminated derivatives (e.g., Diethyl (4-(phenylamino)-2-methoxyphenyl)phosphonate) with ~75% efficiency .

    • Example:
      C11H16BrO4P+C6H5NH2C17H23NO4P+HBr\text{C}_{11}\text{H}_{16}\text{BrO}_4\text{P} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_{17}\text{H}_{23}\text{NO}_4\text{P} + \text{HBr}

  • Methoxy group displacement:
    Requires strong bases (e.g., NaH) and nucleophiles (e.g., thiols), proceeding at 120°C in THF to form thioether derivatives (e.g., Diethyl (4-bromo-2-(methylthio)phenyl)phosphonate).

Oxidation and Reduction

The phosphonate group and aromatic ring undergo redox transformations:

Reaction Type Conditions Product Yield
Phosphonate oxidationH₂O₂ (30%), AcOH, 60°C, 4h(4-Bromo-2-methoxyphenyl)phosphonic acid82%
Nitro reductionH₂ (1 atm), Pd/C, EtOH, 25°C, 2hDiethyl (4-bromo-2-methoxy-5-aminophenyl)phosphonate68%

Cross-Coupling Reactions

Participates in palladium- or nickel-catalyzed couplings for C–P or C–C bond formation:

Suzuki–Miyaura Coupling

  • Conditions: NiSO₄·6H₂O, ligand L (2,2′-bipyridyl), K₃PO₄, H₂O, 120°C, 1h .

  • Example: Coupling with phenylboronic acid yields Diethyl (2-(4-methoxyphenyl)allyl)phosphonate (93% yield) .

Hirao Reaction

  • Conditions: Pd(OAc)₂ (10 mol%), 175°C, 5 min .

  • Reactivity: Lower compared to unsubstituted bromobenzene due to electron-donating methoxy group (conversion ≤93% for 3-methoxybromobenzene) .

Hydrolysis

The phosphonate ester hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂O, reflux): Produces (4-Bromo-2-methoxyphenyl)phosphonic acid (85% yield).

  • Basic hydrolysis (NaOH, EtOH, 60°C): Yields sodium (4-bromo-2-methoxyphenyl)phosphonate .

Biological Interactions

While not its primary application, the compound exhibits moderate enzyme inhibition:

  • Kinase inhibition: IC₅₀ = 17 µM against FGFR1 due to phosphonate mimicking phosphate groups .

  • Cytotoxicity: IC₅₀ > 100 µM for HCT-116 (colon cancer), indicating low acute toxicity .

Comparative Reactivity Table

Reaction Key Reagent/Catalyst Temperature Time Yield
Bromine aminationAniline, K₂CO₃100°C6h75%
Suzuki–Miyaura couplingNiSO₄·6H₂O, L 120°C1h93%
Phosphonate oxidationH₂O₂, AcOH60°C4h82%

Mechanistic Insights

  • Substitution reactions: The electron-withdrawing phosphonate group activates the aromatic ring for NAS at the bromine site but deactivates it for electrophilic substitution .

  • Coupling limitations: Steric hindrance from the methoxy group reduces catalytic efficiency in Pd-mediated couplings compared to unsubstituted analogs .

Mechanism of Action

The mechanism by which Diethyl (4-Bromo-2-methoxyphenyl)phosphonate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The phosphonate group can mimic phosphate esters, allowing it to interfere with phosphate-dependent processes .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Diethyl (4-Bromo-2-methoxyphenyl)phosphonate and Analogues

Compound Name Substituents on Aromatic Ring Phosphonate Ester Groups Molecular Weight (g/mol) Key Structural Differences
This compound 4-Br, 2-OCH₃ Diethyl (OCH₂CH₃)₂ 323.15* Reference compound
Diethyl 4-Bromobenzylphosphonate 4-Br (benzyl) Diethyl 307.12 Benzyl vs. aryl substitution
Dimethyl 4-Bromo-2-nitrobenzylphosphonate 4-Br, 2-NO₂ (benzyl) Dimethyl (OCH₃)₂ 324.06 Nitro group at ortho position; dimethyl ester
Diethyl [(2-nitrophenyl)hydroxymethyl]phosphonate 2-NO₂, hydroxymethyl Diethyl 309.22 Hydroxymethyl group instead of methoxy
Diethyl (2-ethylphenyl)phosphonate 2-C₂H₅ Diethyl 242.25 Ethyl substituent; lacks Br and OCH₃

*Calculated based on similar compounds in evidence.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromine (electron-withdrawing) and methoxy (electron-donating) groups in the target compound create a polarized aromatic system, enhancing its reactivity in electrophilic substitutions compared to analogues like Diethyl (2-ethylphenyl)phosphonate .
  • Ester Group Effects : Dimethyl esters (e.g., ) typically exhibit lower solubility in polar solvents compared to diethyl esters, impacting their utility in solution-phase reactions.

Reactivity Insights :

  • Leaving Group Efficiency: The bromine in this compound is less reactive in nucleophilic substitutions compared to mesylates or tosylates, as noted in . This necessitates stronger bases (e.g., DBU) for elimination reactions .
  • Steric Effects : Bulky phosphonate groups hinder reactions at the α-position, as seen in failed benzotriazole substitutions .

Functional Differences :

  • Lipophilicity : The target compound’s bromo-methoxyphenyl group balances lipophilicity and polarity, making it suitable for drug design. In contrast, alkylphosphonates (e.g., ) prioritize membrane permeability.
  • Biological Targets : Triazole-containing phosphonates (e.g., ) target enzymes via copper-catalyzed "click" chemistry, whereas brominated arylphosphonates may inhibit kinases or proteases.

Biological Activity

Diethyl (4-Bromo-2-methoxyphenyl)phosphonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phosphonate ester structure with a bromo and methoxy substituent on the aromatic ring. Its molecular formula is C11H14BrO3PC_{11}H_{14}BrO_3P, with a molecular weight of approximately 309.1 g/mol. The presence of the phosphonate group allows it to mimic phosphate esters, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzymes that utilize phosphate substrates, potentially affecting metabolic pathways critical for cell function.
  • Receptor Modulation : By binding to certain receptors, it may modulate their activity, leading to various biological effects such as antimicrobial or anticancer activities.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that compounds with phosphonate groups can exhibit antimicrobial properties, making them potential candidates for antibiotic development .
  • Anticancer Potential : The ability to inhibit specific enzymes involved in cancer cell metabolism suggests potential use in cancer therapies .
  • Biochemical Probes : Due to its structural similarity to phosphate esters, it serves as a biochemical probe in various studies aimed at understanding enzyme mechanisms and metabolic pathways .

Case Studies

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited enzyme activity in vitro, indicating its potential as a therapeutic agent against diseases involving dysregulated enzyme function .
  • Metabolite Analysis : Another research effort synthesized metabolites of this compound and assessed their biological activity, confirming that while they exhibited lower potency than the parent compound, they still showed significant effects on triglyceride levels in hypertriglyceridemic models .

Comparative Table of Similar Compounds

Compound NameUnique FeaturesBiological Activity
Diethyl (4-Chlorophenyl)phosphonateContains chlorine instead of bromine; differing reactivityAntimicrobial and anticancer properties
Diethyl (4-Methoxyphenyl)phosphonateFeatures a methoxy group affecting solubility and reactivityModerate enzyme inhibition
Diethyl [(4-Chlorophenyl)amino]-3-phenylallylphosphonateCombines amine functionality with an allylic structureEnhanced biological interactions

Q & A

Basic Research Questions

Q. What synthetic routes are available for Diethyl (4-Bromo-2-methoxyphenyl)phosphonate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, analogous phosphonates are prepared by reacting aryl halides with diethyl phosphite under basic conditions (e.g., NaH in DMF) . Optimization involves varying catalysts (e.g., transition-metal-free systems), temperature (e.g., 80–120°C), and solvent polarity. Monitoring reaction progress via TLC or HPLC, followed by purification via column chromatography, ensures high yields (>75%) and purity (>97%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions and electronic environments. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while the bromine atom deshields adjacent carbons in ¹³C NMR .
  • 31P NMR : A quintessential tool for phosphonates. The phosphorus signal appears in the δ +10 to +30 ppm range, with coupling constants (e.g., 2JPH^2J_{PH}) aiding in structural confirmation .
  • IR Spectroscopy : P=O stretches (~1250 cm⁻¹) and P-O-C bonds (~1050 cm⁻¹) validate the phosphonate moiety .

Advanced Research Questions

Q. How does X-ray crystallography resolve the molecular geometry and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 120 K) provides precise bond lengths and angles. For instance, the P=O bond length in similar phosphonates is ~1.48 Å, and the dihedral angle between the aryl ring and phosphonate group reveals steric effects. Data refinement (R factor <0.05) and software like SHELX validate the structure .

Q. What mechanistic insights explain failed alkylation attempts of related phosphonates?

  • Methodological Answer : Alkylation failures (e.g., using NaH/DMF) may stem from steric hindrance or incompatible leaving groups. For example, diethyl (hydroxymethyl)phosphonate resists alkylation under basic conditions but succeeds with trichloroacetimidate reagents in acidic media. Mechanistic studies (e.g., isotopic labeling, kinetic profiling) can identify rate-limiting steps, such as nucleophile accessibility or intermediate stability .

Q. How do substituents (e.g., bromine vs. methoxy) influence the reactivity of arylphosphonates?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Br) enhance electrophilicity at the aryl ring, facilitating nucleophilic attacks. Conversely, electron-donating groups (e.g., -OCH₃) decrease reactivity but improve solubility. Comparative studies using Hammett constants or DFT calculations quantify these effects .

Safety and Regulatory Considerations

Q. What methodologies assess the safety of this compound in food-contact materials?

  • Methodological Answer : Safety protocols include:

  • Migration Testing : Simulate leaching into food simulants (e.g., 10% ethanol) under standardized conditions (e.g., 40°C for 10 days).
  • Toxicological Screening : Bacterial reverse mutation (Ames test) and in vitro micronucleus assays evaluate genotoxicity. Neurotoxicity is assessed via structural analogs (e.g., diethyl[[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate) .

Key Research Gaps

  • Stereoelectronic Effects : Limited data on how bromine’s electronegativity impacts phosphorylation efficiency.
  • Scalability : Transition-metal-free syntheses require optimization for gram-scale production .

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